molecular formula C9H9N3O2 B6147272 methyl 3-(azidomethyl)benzoate CAS No. 180863-54-1

methyl 3-(azidomethyl)benzoate

Cat. No.: B6147272
CAS No.: 180863-54-1
M. Wt: 191.2
InChI Key:
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Description

Methyl 3-(azidomethyl)benzoate is an organic compound that belongs to the family of azides Azides are known for their high reactivity and versatility in various chemical reactions

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as benzodiazepines, have been found to interact with the central nervous system

Mode of Action

The exact mode of action of methyl 3-(azidomethyl)benzoate is currently unknown . It’s known that similar compounds can interact with their targets through various mechanisms, such as acting as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Biochemical Pathways

For instance, benzoate metabolism in the human gut microbiome involves the protocatechuate branch of the beta-ketoadipate pathway . Additionally, methyl benzoate biosynthesis in plants involves several genes associated with the methylation of benzoic acid and salicylic acid .

Pharmacokinetics

Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . MDHB also permeates the blood-brain barrier and is rapidly distributed to all organs .

Result of Action

For instance, benzimidazole molecules are effective against various strains of microorganisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, methyl benzoate, a similar compound, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests, and its efficacy can be influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(azidomethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate. The amino group is then converted to an azido group using sodium azide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by azidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azidomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

Methyl 3-(azidomethyl)benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(azidomethyl)benzoate is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

180863-54-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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